molecular formula C13H17N3O3 B2914960 N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219914-26-7

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2914960
CAS No.: 1219914-26-7
M. Wt: 263.297
InChI Key: FGWCEKMXRGGVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical reagent intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications. This compound belongs to the pyrazole-4-carboxamide class, which has demonstrated significant potential in agricultural scientific research, particularly as a fungicide . Pyrazole carboxamides are extensively studied for their action against phytopathogenic fungi, such as Rhizoctonia solani and Sclerotinia sclerotiorum , which are responsible for substantial crop losses worldwide . The primary mechanism of action for this chemical class is the inhibition of the fungal mitochondrial respiratory chain. Research on closely related analogs indicates that these compounds potently target succinate dehydrogenase (SDH, also known as Complex II), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain . By binding to the ubiquinone site of SDH, they disrupt cellular energy production, leading to a decrease in mitochondrial membrane potential, and ultimately causing fungal cell death . The structural features of this compound—including the 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide core and a lipophilic N-substituent—are characteristic of modern SDH inhibitors (SDHIs), making it a valuable candidate for investigating novel modes of antifungal action and managing resistant fungal strains . Researchers can utilize this reagent in proteomic studies, enzyme activity assays, and molecular docking simulations to elucidate pathways and identify new targets .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(7-10-5-4-6-19-10)14-12(17)11-8-16(2)15-13(11)18-3/h4-6,8-9H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWCEKMXRGGVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-butenoic acid, under acidic conditions.

    Alkylation: The furan ring is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated furan with hydrazine hydrate and an appropriate ketone, such as acetone, under reflux conditions.

    Methoxylation: The resulting pyrazole intermediate is then methoxylated using dimethyl sulfate in the presence of a base, such as sodium hydroxide.

    Carboxamidation: Finally, the carboxamide group is introduced by reacting the methoxylated pyrazole with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various cellular responses. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding or catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide Derivatives
Compound Name Pyrazole Substituents N-Substituent Key Structural Differences Molecular Weight (g/mol) Purity (%)
Target Compound 1-methyl, 3-methoxy 1-(Furan-2-yl)propan-2-yl Reference compound - -
1-(Difluoromethyl)-N-(2-methoxy-dibenzofuran-3-yl)-3,5-dimethylpyrazole-4-carboxamide 1-(difluoromethyl), 3,5-dimethyl 2-methoxydibenzofuran-3-yl Bulkier dibenzofuran substituent; difluoromethyl enhances lipophilicity - -
1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide 1-(4-aminophenyl) Propan-2-yl Carboxamide at position 3; amino group increases polarity 244.30 95

Analysis :

  • Substituent Position: The carboxamide group at position 4 (target) vs.
  • N-Substituent : The target’s furan-2-yl-propan-2-yl group introduces a heteroaromatic motif absent in ’s simpler propan-2-yl chain. ’s dibenzofuran substituent may enhance rigidity and π-stacking but reduce solubility .
  • Electronic Effects : The 3-methoxy group (target) is electron-donating, contrasting with ’s electron-withdrawing difluoromethyl group, which could modulate reactivity in electrophilic substitution reactions.
Furan-Containing Analogues
Compound Name Core Structure Furan Position Functional Groups
Target Compound Pyrazole-4-carboxamide Furan-2-yl Methoxy, methyl, carboxamide
N-(1-(Furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide Furan-3-yl Methyl, carboxamide
N-[(1H-pyrazol-4-yl)methyl]acetamide Pyrazole None Acetamide, methyl

Analysis :

  • Furan Orientation : Furan-2-yl (target) vs. furan-3-yl () alters spatial arrangement and electronic distribution. Furan-2-yl’s proximity to the propan-2-yl chain may enhance conformational stability.
  • Functionalization : The target’s methoxy group is absent in , highlighting its role in modulating solubility and steric effects.

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

  • CAS Number : 1219914-26-7
  • Molecular Weight : 263.29 g/mol
  • Structure : The compound features a pyrazole ring substituted with a furan group and a methoxy group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various assays have been conducted to evaluate its effectiveness against different cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 3.79 µM, indicating strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit Aurora-A kinase, which plays a crucial role in mitosis.

Table 2: Mechanistic Insights

MechanismTargetIC50 (µM)Reference
Aurora-A Kinase InhibitionAurora-A Kinase0.16
CDK2 InhibitionCDK20.95

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Case Study 1: Efficacy in Tumor Models

A study by Wei et al. demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for clinical application in oncology .

Case Study 2: Synergistic Effects with Other Agents

Research has indicated that combining this pyrazole derivative with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells. For instance, when used alongside doxorubicin, it exhibited improved cytotoxicity against resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.